molecular formula C21H21N3O3 B4441350 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4441350
M. Wt: 363.4 g/mol
InChI Key: WRBSYGJAGIIMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a phenyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-16-7-8-18-17(11-16)14(13-23-18)9-10-22-19-12-20(25)24(21(19)26)15-5-3-2-4-6-15/h2-8,11,13,19,22-23H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSYGJAGIIMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 5
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 6
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.